(E)-4-methyl-1-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
4-methyl-2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-13-3-5-14(6-4-13)9-12-29(27,28)24-10-7-15(8-11-24)25-17(26)23(2)16(22-25)18(19,20)21/h3-6,9,12,15H,7-8,10-11H2,1-2H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJAUYISETYLRO-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-methyl-1-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule with potential biological activities due to its unique structural features. It contains a trifluoromethyl group, a piperidine moiety, and a triazole ring, which are known to contribute to various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C18H21F3N4O3S
- Molecular Weight : 430.45 g/mol
Structural Features
The compound features:
- A triazole ring which is often associated with antifungal and anticancer activities.
- A trifluoromethyl group , enhancing lipophilicity and biological activity.
- A piperidine moiety , which is prevalent in many bioactive compounds.
Antifungal Activity
Research has indicated that compounds with similar structural characteristics to this compound exhibit notable antifungal properties. The triazole moiety is particularly effective in inhibiting fungal growth by disrupting cell membrane synthesis.
Case Study Example :
A study on pyrazole derivatives demonstrated significant antifungal activity against various phytopathogenic fungi, suggesting that similar mechanisms may be at play for this compound due to its structural similarities with known antifungals .
Antitumor Activity
The compound shows promise as an antitumor agent. Research into related benzenesulfonamide derivatives has revealed their ability to inhibit tumor cell proliferation and migration. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA) was shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis . This mechanism could potentially be applicable to the target compound as well.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Mechanism of Action |
|---|---|---|
| PMSA | Antitumor | Induces ferroptosis via NRF2 inhibition |
| Pyrazole Derivatives | Antifungal | Inhibits cell membrane synthesis |
| Triazole Derivatives | Antimicrobial | Disrupts cellular processes in pathogens |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of the trifluoromethyl group increases the electron-withdrawing capacity, enhancing the compound's interaction with biological targets. The sulfonyl group can also improve solubility and bioavailability.
Predictive Modeling
Computer-aided drug design tools can be employed to model the interactions of this compound with various biological targets. These models can predict affinity and efficacy based on structural features.
Scientific Research Applications
(E)-4-methyl-1-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic compound with a unique structure that presents several potential applications, particularly in medicinal chemistry. Its structure includes a trifluoromethyl group and a piperidine moiety linked to a triazole ring, along with a sulfonyl group and a methylstyryl unit, making it a candidate for various applications.
Potential Applications
- Medicinal Chemistry:
- The compound's structural components suggest significant biological activity. Computer-aided prediction tools can further elucidate its biological activity spectrum based on its chemical structure.
- Compounds with similar structures have shown potential as CNS-active agents (1-Methylpiperidine), antifungals (5-Trifluoromethyltriazole), and antimicrobials (4-Methylsulfonylphenol). The unique combination of a trifluoromethyl group and a piperidine moiety in this compound may offer enhanced selectivity or potency against specific biological targets compared to its analogs.
- Interaction Studies:
- Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies may include surface plasmon resonance or isothermal titration calorimetry.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methylpiperidine | Contains a piperidine ring | CNS-active |
| 5-Trifluoromethyltriazole | Triazole with trifluoromethyl group | Antifungal |
| 4-Methylsulfonylphenol | Sulfonamide structure | Antimicrobial |
Comparison with Similar Compounds
Table 1: Structural Comparison
Crystallographic and Spectroscopic Analysis
Both compounds require advanced tools for structural validation. For example, SHELXL is widely used for refining small-molecule structures , while ORTEP-3 aids in visualizing molecular geometry . The query compound’s piperidine ring likely adopts a chair conformation, as observed in similar sulfonated piperidine derivatives .
Table 2: Analytical Techniques
Q & A
Q. What are the key synthetic steps and intermediates for preparing (E)-4-methyl-1-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?
The synthesis typically involves sequential functionalization of the piperidine core, sulfonylation with (E)-4-methylstyryl sulfonyl chloride, and coupling with a trifluoromethyl-triazolone moiety. Critical steps include:
- Piperidine derivatization : N-alkylation or acylation to introduce sulfonyl groups .
- Stereoselective sulfonylation : Ensuring (E)-configuration of the styryl group via controlled reaction conditions (e.g., low temperature, inert atmosphere) .
- Triazolone formation : Cyclization using carbodiimide-mediated coupling or Huisgen cycloaddition . Methodological tools : Monitor intermediates via HPLC for purity (>95%) and confirm structures using /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How can the crystal structure of this compound be determined to validate its stereochemistry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Optimize solvent systems (e.g., DMSO/water) to obtain diffraction-quality crystals.
- Data collection : Use a synchrotron source or laboratory diffractometer (Mo-Kα radiation).
- Refinement : Employ SHELXL for structure solution and WinGX/ORTEP-3 for visualization . Critical parameters : Verify the (E)-configuration of the styryl group and piperidine chair conformation through torsion angles and intermolecular interactions .
Advanced Research Questions
Q. How does conformational flexibility of the piperidine and triazolone moieties influence biological target engagement?
The compound’s 3D conformation dictates binding affinity. Methodological approaches:
- Molecular dynamics (MD) simulations : Analyze piperidine ring puckering and sulfonyl group orientation in simulated physiological conditions (e.g., explicit solvent models) .
- Density Functional Theory (DFT) : Calculate energy barriers for rotational isomers of the styryl sulfonyl group . Experimental validation : Correlate computational predictions with NMR-derived NOE (nuclear Overhauser effect) data .
Q. How can researchers resolve contradictions in reported synthetic yields or purity data?
Contradictions often arise from unoptimized reaction conditions or analytical variability. Mitigation strategies:
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent polarity, and catalyst loading .
- Cross-validation : Compare HPLC retention times with LC-MS and -NMR for purity assessment . Case study : If a reported yield is >80% but reproducibility fails, re-examine moisture sensitivity of intermediates (e.g., sulfonyl chloride hydrolysis) .
Q. What pharmacological assays are suitable for evaluating this compound’s mechanism of action?
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Screen against kinases or proteases using fluorescence polarization or TR-FRET assays.
- Receptor binding : Radioligand displacement assays (e.g., -labeled competitors) for GPCRs or nuclear receptors . Advanced models : Use CRISPR-engineered cell lines to validate target specificity and off-target effects .
Q. What strategies stabilize this compound against hydrolysis or oxidation during storage?
Stability challenges stem from the sulfonyl group and trifluoromethyl-triazolone reactivity. Solutions:
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via UPLC-QTOF .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) or encapsulate in liposomes . Analytical tools : Track peroxide formation (oxidative byproducts) using TGA-DSC and O headspace analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
